Cylindricine E

Description

Context and Significance of Marine Natural Products in Chemical Research

Marine organisms represent a vast and largely untapped resource for the discovery of novel, structurally diverse, and biologically active natural products. eco-vector.comscielo.bracs.org These compounds, often referred to as secondary metabolites, are not directly involved in the primary life-sustaining processes of an organism but play crucial roles in defense, communication, and adaptation to their specific environments. oup.comuniv-cotedazur.eu The unique and often extreme conditions of marine ecosystems have driven the evolution of distinct biochemical pathways, leading to the production of molecules with chemical architectures not found in terrestrial organisms. eco-vector.comuniv-cotedazur.eu

The study of marine natural products has become a significant and fruitful area of chemical research over the past several decades. scielo.bracs.org These compounds are of great interest for their potential applications in medicine and other industries. eco-vector.com The chemical diversity of marine natural products is more closely aligned with the structures of existing drugs than that of synthetic chemical libraries, making them excellent candidates for drug discovery programs. acs.org A significant portion of the biological activity reported for marine natural products is cytotoxic and anticancer, which is not surprising given their ecological role as chemical defense agents. acs.org

The exploration of marine life, from microorganisms and algae to invertebrates like sponges and tunicates, has yielded thousands of novel compounds. oup.comuniv-cotedazur.eu These discoveries have not only expanded our understanding of chemical diversity and biosynthesis but have also provided valuable leads for the development of new therapeutic agents. acs.org

Discovery and Isolation of Cylindricine Alkaloids

In the early 1990s, a new family of structurally related tricyclic alkaloids, named the cylindricines, was discovered and isolated by Blackman and coworkers. nih.govub.edu These compounds were extracted from the marine ascidian, or sea squirt, Clavelina cylindrica, which was collected from the eastern coast of Tasmania, Australia. nih.govntu.edu.sgscholaris.ca

The initial investigations led to the identification of eleven distinct cylindricine alkaloids. nih.gov The most abundant of these were Cylindricine A and Cylindricine B, whose structures were determined through spectral analysis and confirmed by X-ray crystallography of their picrate (B76445) salts. nih.govresearchgate.net Subsequent work by the same research group resulted in the isolation of several minor cylindricine compounds, including Cylindricine C, D, E, and F. nih.govscholaris.ca Further studies also identified cylindricines with a butyl side chain at the C(2) position instead of the more common hexyl group, such as Cylindricine G, H, and I. nih.govscholaris.ca

The isolation of these alkaloids from Clavelina cylindrica highlighted the chemical richness of marine tunicates and provided a new family of complex nitrogen-containing compounds for synthetic and biological investigation. ntu.edu.sg

Structural Classification and Nomenclature within the Cylindricine Family

The cylindricine alkaloids are characterized by their tricyclic ring systems. ub.edu They are broadly classified into two main structural types based on their core framework: the perhydropyrrolo[2,1-j]quinoline system and the perhydropyrido[2,1-j]quinoline system. nih.govntu.edu.sg

Pyrrolo[2,1-j]quinoline Core: The majority of the cylindricines, including Cylindricines A, C, D, E, F, G, H, I, and K, possess this tricyclic framework. nih.govub.edu This structure consists of a five-membered pyrrolidine (B122466) ring (the C-ring) fused to a decahydroquinoline (B1201275) system (the A/B rings). nih.gov

Pyrido[2,1-j]quinoline Core: Cylindricines B and J feature this C-ring-expanded system, where a six-membered piperidine (B6355638) ring is fused to the decahydroquinoline core. nih.govub.edu

A key structural feature of all cylindricine alkaloids is the cis-fused 1-azadecalin A/B-ring system. nih.gov The nomenclature of the individual cylindricines (A, B, C, etc.) reflects the different substituents and their stereochemistry at various positions on the tricyclic skeleton, particularly at the C(2) and C(14) positions. nih.gov For instance, Cylindricines A, C, D, and E share the same core structure but differ in the functional group at C(14). scholaris.ca Similarly, Cylindricines G, H, and I are distinguished by a butyl chain at C(2) instead of a hexyl chain. nih.gov

The names of alkaloids, including the cylindricines, typically end with the suffix "-ine," which denotes their classification as amines. britannica.com

Overview of Research on Cylindricine E

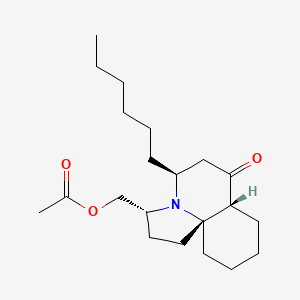

This compound is a member of the pyrrolo[2,1-j]quinoline subclass of the cylindricine family. nih.gov It shares the common tricyclic core and stereochemistry with other cylindricines like A, C, and D, but is distinguished by an acetoxy group at the C(14) position. scholaris.ca

Research on this compound has been closely linked to the synthetic efforts aimed at the broader cylindricine family. Due to their complex and intriguing structures, the cylindricines have attracted considerable attention from the synthetic chemistry community. ub.edursc.org Several total syntheses of racemic Cylindricines A, B, C, D, and E have been achieved. ub.edu

A notable aspect of the research is that enantioselective syntheses have often targeted Cylindricine C, as it can be readily converted into Cylindricine D and subsequently this compound. ub.edu For example, the acetylation of (+)-Cylindricine C yields (+)-Cylindricine E. rsc.orgrsc.org This strategic approach has made the synthesis of this compound a key objective in the collective total synthesis of this alkaloid family. researchgate.netchemrxiv.org

The first total synthesis of a cylindricine alkaloid was reported in 1997, and since then, numerous research groups have contributed to the development of various synthetic strategies to access these molecules. nih.govrsc.org These synthetic endeavors have not only provided access to these rare natural products for further study but have also spurred the development of new synthetic methodologies. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C21H35NO3 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

[(3R,5S,7aR,11aR)-5-hexyl-7-oxo-1,2,3,5,6,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-yl]methyl acetate |

InChI |

InChI=1S/C21H35NO3/c1-3-4-5-6-9-17-14-20(24)19-10-7-8-12-21(19)13-11-18(22(17)21)15-25-16(2)23/h17-19H,3-15H2,1-2H3/t17-,18+,19-,21+/m0/s1 |

InChI Key |

WENCIPPGJFUDAM-YOUFYPILSA-N |

Isomeric SMILES |

CCCCCC[C@H]1CC(=O)[C@@H]2CCCC[C@]23N1[C@H](CC3)COC(=O)C |

Canonical SMILES |

CCCCCCC1CC(=O)C2CCCCC23N1C(CC3)COC(=O)C |

Synonyms |

cylindricine E |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Cylindricine E

Natural Occurrence and Source Organisms

Cylindricine E, along with its structural relatives, is a natural product isolated from the marine ascidian Clavelina cylindrica. Current time information in Raipur Division, IN.scholaris.caresearchgate.net Ascidians, commonly known as sea squirts, are filter-feeding marine invertebrates that are known to produce a diverse array of bioactive secondary metabolites. scispace.com Clavelina cylindrica is a colonial tunicate, meaning it is composed of multiple individual organisms (zooids) that are joined at the base, often forming an elongated colony. scispace.comacs.org The coloration of the colonies can vary, appearing as opaque white, whitish-blue, or transparent. scispace.com This species is characterized by a cis-fused 1-azadecalin A/B-ring system in its alkaloid constituents. researchgate.netub.edu The cylindricine family, including this compound, is a prominent example of the novel chemical structures produced by this organism. researchgate.netchemrxiv.org

The primary source for the isolation of this compound and other related alkaloids has been specimens of Clavelina cylindrica collected from the marine environments of Australia. Current time information in Raipur Division, IN.chemrxiv.org Specifically, the initial and subsequent discoveries of the cylindricine family were made from collections gathered off the eastern coast of Tasmania. scholaris.caresearchgate.netub.eduntu.edu.sgpublish.csiro.aujst.go.jpthieme-connect.com

Marine Ascidian Clavelina cylindrica

Isolation Methodologies from Natural Sources

The isolation of this compound was accomplished as part of a broader effort to characterize the alkaloidal content of Clavelina cylindrica. Researchers collected specimens of the ascidian, which were then subjected to extraction processes to isolate the natural products. scispace.comub.edu

The general procedure for isolating marine alkaloids like the cylindricines involves a multi-step process. Initially, the freeze-dried and minced organism is exhaustively extracted with a polar solvent such as methanol/dichloromethane. The resulting crude extract is then subjected to a series of separation and purification steps. This typically involves solvent partitioning to separate compounds based on their polarity.

Further purification is achieved through various chromatographic techniques. Column chromatography, often using silica (B1680970) gel, is a key step to separate the complex mixture into fractions of decreasing complexity. chemrxiv.org The final purification of individual compounds, including this compound, from these fractions is typically achieved using high-performance liquid chromatography (HPLC), which allows for the separation of closely related structural analogues. chemrxiv.orgntu.edu.sg this compound was isolated along with cylindricines C, D, F, and G from the same collections of the ascidian. scispace.com

Spectroscopic Techniques for Structural Assignment

The structural elucidation of this compound and its congeners relied on a combination of advanced spectroscopic methods. The primary techniques used were nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule. scispace.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and XHCORR (Heteronuclear Correlation), were employed to establish the connectivity between protons and carbons, revealing the intricate ring system and the placement of substituents. ub.edu

Mass Spectrometry (MS) : High-resolution electron ionization mass spectrometry (HR-EI-MS) was used to determine the precise molecular weight and elemental composition of this compound, allowing for the confirmation of its molecular formula. scispace.com

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy provided information about the functional groups present in the molecule, such as the ketone and acetate (B1210297) groups. ub.edu

The collective data from these techniques allowed for the unambiguous assignment of the planar structure of this compound.

| Technique | Purpose in Structural Elucidation of this compound |

| ¹H NMR | Determines the proton environment and connectivity. |

| ¹³C NMR | Identifies the number and type of carbon atoms. |

| COSY | Establishes proton-proton (H-H) correlations. |

| XHCORR | Establishes proton-carbon (H-C) one-bond correlations. |

| HR-EI-MS | Determines the exact mass and molecular formula. |

| FT-IR | Identifies key functional groups (e.g., C=O). |

Stereochemical Aspects and Absolute Configuration

The cylindricine alkaloids possess a complex three-dimensional structure with multiple stereocenters. researchgate.net The relative stereochemistry of the core tricyclic system was established through a combination of NMR data and molecular modelling. ub.edu For the initial cylindricines A and B, single-crystal X-ray analysis of their picrate (B76445) salts provided definitive proof of their relative configurations. ub.edujst.go.jp The relative stereochemistry of this compound was assigned based on the comparison of its spectroscopic data with that of the other members of the family, particularly Cylindricine C, as they share the same core stereostructure. ub.edu Chemical interconversions between the different cylindricines were also used to correlate their stereochemical relationships. scispace.comchemrxiv.org Subsequent enantioselective total syntheses of various cylindricines, including (+)-Cylindricine E, have confirmed the relative and absolute stereochemistry of these molecules. ntu.edu.sgpublish.csiro.au

Challenges in Determining Absolute Configuration

A significant challenge in the initial study of the cylindricine alkaloids, including this compound, was the determination of their absolute configuration. nih.govacs.org During the isolation and structural elucidation work by the original research team, the optical rotation of the natural products was not measured. nih.govub.eduacs.org This omission meant that a direct comparison between the naturally occurring alkaloids and enantiomerically pure synthetic samples was not possible. nih.gov

Contributions from Enantioselective Synthesis to Absolute Stereochemistry

Enantioselective total synthesis has been the definitive tool for assigning the absolute configuration of the cylindricine alkaloids. nih.govacs.org While several research groups have reported total syntheses of racemic cylindricines A, D, and E, it was the asymmetric syntheses that provided the conclusive evidence for their absolute stereochemistry. nih.govacs.org

Multiple enantioselective syntheses have focused on cylindricine C, as it serves as a common precursor to other derivatives like D and E. ub.eduacs.org For example, the Trost group reported a synthesis of (+)-cylindricines C, D, and E, which utilized a ruthenium-catalyzed diyne cyclization and an intramolecular double Michael cyclization to construct the core structure. nih.gov Another approach by Kibayashi and coworkers started from (S)-pyroglutamic acid to achieve an enantioselective total synthesis of (+)-cylindricine C. nih.gov This synthetic (+)-cylindricine C was then converted to (+)-cylindricine E via acetylation. ntu.edu.sg

These synthetic efforts, starting from chiral materials of known configuration, allowed for the preparation of cylindricines with a defined absolute stereochemistry. By comparing the spectroscopic data of these synthetic compounds with the natural products, the configuration of the natural alkaloids could be inferred. nih.gov For the related alkaloid, (-)-cylindricine H, its total synthesis and measured optical rotation of [α]²⁰D = -8.5 established its absolute configuration as (2R,4S,5S,10S,13S). acs.org Such synthetic achievements have been pivotal in resolving the initial ambiguities surrounding the stereochemistry of the entire cylindricine family. nih.govresearchgate.net

Biosynthetic Hypotheses and Pathways for Cylindricine E

Proposed Biogenetic Precursors and Building Blocks

The biosynthesis of alkaloids typically involves a limited number of common amino acids, with structural diversity arising from the incorporation of other units like polyketides or terpenoids, followed by late-stage chemical modifications. rsc.orguni-muenchen.de Although definitive feeding studies for cylindricine E have not been reported, analysis of its molecular structure allows for postulation of its fundamental building blocks.

The cylindricine skeleton is believed to be derived from a combination of amino acid and polyketide precursors. The core nitrogen-containing heterocyclic system likely originates from an amino acid. The rest of the carbon framework, including the long alkyl side chain (hexyl or butyl group depending on the specific cylindricine), is proposed to be assembled from acetate (B1210297) units via a polyketide pathway. For instance, some quinoline (B57606) alkaloids are known to derive from the amino acid tryptophan. researchgate.net However, for the cylindricines, a simpler amino acid such as L-lysine (via its decarboxylation product, cadaverine) or L-ornithine is often hypothesized to form the piperidine-containing portions of the broader alkaloid family.

Synthetic strategies often mimic plausible biosynthetic routes. One of the first total syntheses of cylindricines utilized a double Michael addition of ammonia (B1221849) to a linear dienone substrate, which suggests that the natural pathway could involve the condensation of a polyketide-derived chain with an ammonia or simple amine source to construct the core ring system. nih.govrsc.org

| Compound Name | Molecular Formula | Function/Role |

| L-Lysine | C₆H₁₄N₂O₂ | Hypothesized amino acid precursor |

| Acetate | C₂H₃O₂⁻ | Building block for the polyketide chain |

| Cylindricine C | C₁₉H₃₃NO₂ | Direct precursor to this compound |

Hypothetical Enzymatic and Non-Enzymatic Mechanistic Considerations

The assembly of the complex tricyclic structure of this compound from simple precursors would necessitate a series of controlled chemical reactions, likely involving both enzymatic and non-enzymatic steps.

Enzymatic Reactions: The formation of the core pyrrolo[2,1-j]quinoline skeleton likely involves a cascade of enzyme-catalyzed reactions. Synthetic studies have employed strategies that may mirror these natural processes, including intramolecular Michael additions and aza-Prins cyclizations to form the fused ring system. acs.org It is hypothesized that enzymes such as cyclases catalyze these key bond-forming events, ensuring high stereoselectivity, which is a hallmark of natural products.

Furthermore, the pathway would require various oxidoreductases to introduce and modify functional groups. For example, the ketone group at position C-4 in Cylindricine C (the precursor to E) is likely installed by an oxidase or dehydrogenase enzyme acting on a hydroxyl intermediate. The biosynthesis of other complex alkaloids often involves heme peroxidases or FAD-dependent monooxygenases for specific hydroxylations. nih.govacs.org

Non-Enzymatic Reactions: A notable feature of the cylindricine family is the observed interconversion between certain members, which can occur without enzymatic catalysis. For example, Cylindricine A, which possesses a C-14 chloromethyl group, exists in equilibrium with Cylindricine B, a ring-expanded isomer. nih.gov This transformation is believed to proceed non-enzymatically through a strained aziridinium (B1262131) intermediate in aqueous solution. acs.orgmdpi.com While not directly involving this compound, this phenomenon highlights that spontaneous, non-enzymatic rearrangements can be a part of the lifecycle of these alkaloids, contributing to their structural diversity within the organism. Similar chemically-driven steps could play a role in the maturation or degradation of other cylindricines.

Biogenetic Relationship and Interconversion with Related Cylindricine Alkaloids

This compound is structurally very similar to other members of its family, particularly Cylindricine C and Cylindricine D. These molecules differ only in the functional group at the C-4 position. This close structural relationship strongly suggests a direct biogenetic link through late-stage tailoring reactions.

The conversion of Cylindricine C to this compound is a straightforward acetylation reaction. In this proposed biosynthetic step, the hydroxyl group at C-4 of Cylindricine C is acetylated to form the corresponding acetate ester, which is this compound. This is a common transformation in natural product biosynthesis, often catalyzed by acetyltransferase enzymes that use acetyl-CoA as the acetyl group donor.

This proposed biogenetic link is strongly supported by numerous total synthesis efforts. In several independent syntheses of cylindricine alkaloids, researchers have prepared this compound by simply treating synthetic Cylindricine C with an acetylating agent, such as acetic anhydride (B1165640). nih.gov The ease of this conversion in a laboratory setting makes it a highly plausible final step in the natural biosynthetic pathway.

| Compound Name | Structure | Relationship to this compound |

| Cylindricine C | Pyrrolo[2,1-j]quinoline with a C-4 hydroxyl group | Direct biosynthetic precursor |

| Cylindricine D | Pyrrolo[2,1-j]quinoline with a C-4 methoxy (B1213986) group | Structurally related via methylation of Cylindricine C |

| This compound | Pyrrolo[2,1-j]quinoline with a C-4 acetoxy group | Product of O-acetylation of Cylindricine C |

Biological Activities and Mechanistic Investigations of Cylindricine E

Overview of Biological Activities in the Cylindricine Alkaloid Family

The cylindricine alkaloids, a class of marine natural products isolated from tunicates, feature unique tricyclic skeletons such as the perhydropyrrolo[2,1-j]quinoline and perhydropyrido[2,1-j]quinoline systems. sioc-journal.cnresearchgate.net This structural novelty has prompted significant interest in their biological activities. The family as a whole exhibits a range of bioactivities, including cytotoxicity, which has been a primary focus of investigation. researchgate.net Some members of the broader family of related marine alkaloids, which includes cylindricines, lepadiformines, and fasicularin (B1248361), have also been noted for potential cardiovascular effects. researchgate.netresearchgate.net For instance, lepadiformine (B1252025) has been reported to induce bradycardia and prolong ECG parameters in rats. nih.gov While extensive biological screening for many individual cylindricines is not widely reported, early studies on a mixture of cylindricine A and B showed toxicity in a brine shrimp lethality assay. nih.govscholaris.ca The diverse functionalities across the family, from simple acetates like Cylindricine E to more complex thiocyanates and isothiocyanates, suggest a corresponding diversity in biological potential. ub.edu

In Vitro Cytotoxicity Studies of this compound

The brine shrimp (Artemia salina) lethality assay is a common preliminary screen for general toxicity and cytotoxic potential of natural products due to its simplicity and low cost. scirp.orgrjsocmed.comnih.gov For the cylindricine family, this assay was one of the first indicators of biological activity. nih.gov Specifically, a mixture of cylindricine A and B was reported to display toxicity in this assay, establishing a baseline for the family's cytotoxic potential. scholaris.ca While specific data for this compound in this particular assay is not detailed in the available literature, the positive result for its close relatives suggests that other members of the class may also exhibit activity in this general toxicity screen.

Synthetic (+)-Cylindricine E has been evaluated for its cytotoxic effects against human cancer cell lines. chemrxiv.org Studies involving human cervix adenocarcinoma (HeLa) cells and human T lymphocyte (Jurkat) cells have shown that this compound possesses moderate cytotoxic activity. researchgate.netchemrxiv.org The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a biological function, with lower values indicating higher potency. The reported IC₅₀ values for (+)-Cylindricine E highlight its activity in these specific cell lines. chemrxiv.org

Table 1: Cytotoxicity of (+)-Cylindricine E against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| (+)-Cylindricine E | HeLa | 34 |

| (+)-Cylindricine E | Jurkat | 33 |

Data sourced from Fuwa et al. (2020) via ChemRxiv chemrxiv.org

Brine Shrimp Toxicity Assays

Investigations into Molecular Mechanisms of Action

The precise molecular mechanism of this compound has not been fully elucidated, but hypotheses have been formulated based on structurally related alkaloids, particularly fasicularin. nih.govntu.edu.sg Fasicularin has been shown to damage DNA by acting as an alkylating agent. nih.govresearchgate.net The proposed mechanism involves the formation of a reactive aziridinium (B1262131) ion intermediate. nih.govntu.edu.sg This electrophilic intermediate is then capable of attacking nucleophilic sites on DNA, such as the N(7) position of guanine (B1146940) residues. ntu.edu.sgresearchgate.net This alkylation event can lead to base-labile lesions and subsequent DNA strand cleavage. researchgate.net Given the structural similarity and the shared tricyclic core among fasicularin and the cylindricines, it is hypothesized that cylindricine alkaloids possessing a suitable leaving group could potentially exert cytotoxicity through a similar DNA alkylating mechanism. researchgate.netntu.edu.sg

Research into the broader family of marine alkaloids and related synthetic scaffolds provides insight into potential cellular pathways that this compound might modulate. Alkaloids, as a general class of compounds, are known to interact with numerous cellular signaling pathways, including those involved in inflammation, cell cycle regulation, and apoptosis. researchgate.netpreprints.org For example, studies on other complex nitrogen-containing heterocyclic scaffolds have demonstrated modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. researchgate.net This pathway is critical in regulating the cellular response to inflammation, and its dysregulation is linked to cancer. It has been shown that certain compounds can attenuate the levels of inflammatory cytokines like TNF-α. researchgate.net While direct evidence for this compound's impact on these specific pathways is pending, the activities of related compounds suggest that investigating its potential to modulate key cellular signaling cascades is a logical next step in understanding its mechanism of action. preprints.org

DNA Alkylation Hypotheses (Based on related alkaloids like Fasicularin)

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. For the cylindricine family of alkaloids, these investigations have been made possible through the total synthesis of the natural products and a variety of structural analogues. chemrxiv.orgufl.edu By systematically modifying different parts of the cylindricine scaffold and evaluating the biological effects of these changes, researchers can identify the key structural features, or pharmacophores, responsible for their activity. These studies focus on the influence of specific functional groups, the stereochemical configuration of the molecule, and the development of synthetic probes to explore biological interactions. nih.govebi.ac.ukresearchgate.net

Influence of Functional Groups on Bioactivity (e.g., Acetate (B1210297) vs. Hydroxyl, Thiocyanate (B1210189) vs. Isothiocyanate)

The initial biological screenings of the cylindricine family revealed that a mixture of Cylindricine A and B exhibited toxicity in a brine shrimp bioassay. chemrxiv.orgscholaris.ca More detailed investigations into the cytotoxicity of individual, synthetically produced cylindricines have provided crucial insights into the role of the functional group at the C13 position.

The conversion of Cylindricine C, which features a hydroxyl (-OH) group, to this compound, which has an acetate (-OAc) group, is a straightforward acetylation reaction. arabjchem.org This chemical relationship allows for a direct comparison of how this functional group change impacts bioactivity. Similarly, the synthesis of Cylindricine F, bearing a thiocyanate (-SCN) group, and its isomeric counterpart, Cylindricine I with an isothiocyanate (-NCS) group, has been pivotal. chemrxiv.orgub.edu

A study evaluating the cytotoxic activity of several synthetic cylindricines against human cancer cell lines (HeLa cervix carcinoma and Jurkat T lymphocyte cells) demonstrated a clear dependence on the C13 functional group. chemrxiv.org While Cylindricine A (chloro), Cylindricine B, and Cylindricine F (thiocyanate) showed moderate activity, the analogues containing an isothiocyanate group were found to be significantly more potent. chemrxiv.org This suggests that the electrophilic nature of the isothiocyanate moiety is important for the observed cytotoxicity. chemrxiv.org

Table 1: Influence of C13 Functional Group on the Cytotoxicity of Cylindricine Analogues chemrxiv.org

| Compound | C13 Functional Group | C2 Substituent | Reported Cytotoxic Activity |

|---|---|---|---|

| Cylindricine A (1) | -Cl | n-Hexyl | Moderate |

| Cylindricine B (2) | (Ring-expanded) | n-Hexyl | Moderate |

| Cylindricine F (6) | -SCN (Thiocyanate) | n-Hexyl | Moderate |

| Cylindricine I (9) | -NCS (Isothiocyanate) | n-Butyl | Significantly more potent than 1, 2, and 6 |

| Cylindricine J (10) | (Ring-expanded, -NCS) | n-Butyl | Significantly more potent than 1, 2, and 6 |

Activity data is based on evaluation in human cervix carcinoma HeLa cells and/or human T lymphocyte Jurkat cells as reported in the study.

This enhanced activity of the isothiocyanate analogues points towards a potential mechanism of action involving covalent interaction with biological nucleophiles, a mode of action also proposed for the related alkaloid fasicularin, which is thought to alkylate DNA via an aziridinium ion intermediate. scholaris.canih.gov The functional group is a key determinant of the molecule's reactivity and, consequently, its biological profile. solubilityofthings.com

Impact of Stereochemical Configuration on Activity

The cylindricine alkaloids possess a complex three-dimensional structure with multiple stereocenters, including a challenging quaternary carbon at C10. scholaris.canih.gov The precise spatial arrangement of atoms, or stereochemistry, is critical for molecular recognition by biological targets like enzymes and receptors. The synthesis of various stereoisomers (epimers) of cylindricines has been crucial for probing the importance of their configuration.

For instance, synthetic routes have been developed that yield not only the natural cylindricine isomers but also their epimers, such as 2-epi-Cylindricine C, 2-epi-Cylindricine E, and 13-epi-Cylindricine C. scholaris.caarabjchem.org The availability of these diastereomers allows for direct comparison with their natural counterparts in biological assays to determine if a specific stereochemical arrangement is preferred for activity. While detailed comparative bioactivity data for every epimer is not always available, the principle remains that any change in stereochemistry can drastically alter or abolish biological function.

The first total synthesis of (–)-Cylindricine H, the levorotatory enantiomer, successfully determined its absolute configuration to be 2R,4S,5S,10S,13S. ub.eduacs.org Establishing the absolute stereochemistry of the biologically active form is a critical step, as often only one enantiomer in a pair is active. This stereochemical specificity underscores the highly selective nature of the interactions between the alkaloid and its cellular targets.

SAR Probes and Analogues Synthesized for Biological Evaluation

The development of SAR probes involves the rational design and synthesis of analogues where specific parts of the parent molecule are altered to investigate their role in bioactivity. ufl.eduthno.org The collective synthesis of cylindricines A–H, along with the proposed structures for I and J, has provided a rich library of such analogues for biological testing. chemrxiv.org These compounds serve as valuable tools to map the SAR of the cylindricine scaffold.

The primary points of structural variation in the synthesized analogues include:

The C13 Functional Group: As discussed, analogues with chloro (Cylindricine A), hydroxyl (Cylindricine C), methoxy (B1213986) (Cylindricine D), acetate (this compound), thiocyanate (Cylindricine F, H), and isothiocyanate (Cylindricine I) groups have been created. chemrxiv.orgscholaris.ca

The C2 Side Chain: The natural products feature either an n-hexyl group (Cylindricines A-F) or an n-butyl group (Cylindricines G-J). scholaris.ca The synthesis of both series allows for the evaluation of how the length of this alkyl chain affects activity. chemrxiv.org

The Tricyclic Core: The interconversion between the pyrrolo[2,1-j]quinoline skeleton of Cylindricine A and the pyrido[2,1-j]quinoline framework of Cylindricine B represents another key structural modification. nih.gov

The table below summarizes some of the key analogues that have been synthesized, highlighting the structural diversity available for probing biological activity.

Table 2: Selected Cylindricine Analogues Synthesized for Biological Evaluation

| Compound Name | Core Skeleton | C2 Substituent | C13 Functional Group | Reference |

|---|---|---|---|---|

| Cylindricine A | pyrrolo[2,1-j]quinoline | n-Hexyl | -Cl | chemrxiv.orgscholaris.ca |

| Cylindricine B | pyrido[2,1-j]quinoline | n-Hexyl | N/A (rearranged) | chemrxiv.orgscholaris.ca |

| Cylindricine C | pyrrolo[2,1-j]quinoline | n-Hexyl | -OH | chemrxiv.orgarabjchem.org |

| Cylindricine D | pyrrolo[2,1-j]quinoline | n-Hexyl | -OCH₃ | chemrxiv.orgarabjchem.org |

| This compound | pyrrolo[2,1-j]quinoline | n-Hexyl | -OAc | chemrxiv.orgarabjchem.org |

| Cylindricine F | pyrrolo[2,1-j]quinoline | n-Hexyl | -SCN | chemrxiv.orgscholaris.ca |

| Cylindricine G | pyrrolo[2,1-j]quinoline | n-Butyl | Ketone at C13 | chemrxiv.orgscholaris.ca |

| Cylindricine H | pyrrolo[2,1-j]quinoline | n-Butyl | -SCN | chemrxiv.orgub.edu |

| Cylindricine I (proposed) | pyrrolo[2,1-j]quinoline | n-Butyl | -NCS | chemrxiv.orgscholaris.ca |

| 2-epi-Cylindricine C | pyrrolo[2,1-j]quinoline | n-Hexyl | -OH | arabjchem.org |

| 13-epi-Cylindricine C | pyrrolo[2,1-j]quinoline | n-Hexyl | -OH | scholaris.ca |

These synthetic efforts provide the essential molecular probes needed to systematically dissect the SAR of the cylindricine class, paving the way for a deeper understanding of their mechanism of action and the potential for developing more potent or selective compounds in the future.

Future Research Directions and Translational Perspectives

Development of Next-Generation Total Synthesis Methodologies for Cylindricine E

The intricate, stereochemically dense structure of this compound has made it a formidable target for total synthesis. Early and existing approaches have successfully constructed the tricyclic framework, but often require lengthy, multi-step sequences. nih.gov Future research is focused on developing more concise, efficient, and stereoselective "next-generation" syntheses.

A significant advancement has been the development of enantioselective strategies that establish the key aza-quaternary stereocenter with high precision. nih.gov One prominent approach involves the acetylation of (+)-Cylindricine C, which can be synthesized through various modern methods. arabjchem.orgchemrxiv.orgresearchgate.net For instance, a highly efficient, seven-step enantioselective total synthesis of (+)-Cylindricine D, a close analogue, has been developed using a diastereoselective reductive bis-functionalization of N,O-protected (S)-pyroglutaminol. researchgate.net This core strategy was then adapted to produce (+)-Cylindricine C, which is a direct precursor to (+)-Cylindricine E via acetylation. arabjchem.orgresearchgate.net

Other innovative strategies that represent the future of this compound synthesis include:

Ruthenium-Catalyzed Hydrative Diyne Cyclization: This method, explored by Trost and Rudd, offers an expeditious route to the tricyclic core of cylindricines C, D, and E. acs.orgresearchgate.net

Tandem Cyclizations: Researchers have utilized tandem reactions, such as a chemoselective oxidation followed by an intramolecular aza-Michael addition and epimerization, to efficiently assemble the complete tricyclic skeleton from a common spirocyclic intermediate. chemrxiv.orgresearchgate.net

N-Acyliminium Ion Cyclizations: Several groups have employed N-acyliminium ion chemistry to construct key rings within the cylindricine framework. nih.gov

Table 1: Comparison of Selected Synthetic Strategies for this compound and its Precursors

| Synthetic Strategy | Key Reaction(s) | Precursor/Analogue Synthesized | Reference(s) |

| Reductive Bis-alkylation | Diastereoselective reductive bis-functionalization of a lactam | (+)-Cylindricine C/D/E | arabjchem.orgresearchgate.net |

| Ruthenium-Catalyzed Cyclization | Hydrative diyne cyclization | (+)-Cylindricine C/D/E | acs.orgresearchgate.net |

| Tandem Oxidation/Cyclization | Chemoselective oxidation, intramolecular aza-Michael addition, epimerization | (+)-Cylindricine C/E | ntu.edu.sgchemrxiv.org |

| Double Michael Addition | Intramolecular double Michael addition of an amine to a dienone | (-)-Cylindricine C | nih.gov |

Comprehensive Elucidation of this compound's Precise Molecular Targets and Pathways

A significant gap in the current understanding of this compound is the precise knowledge of its molecular targets and the cellular pathways it modulates. To date, the biological activity reported for the cylindricine family is limited, with one of the few reported effects being toxicity in a brine shrimp bioassay for a mixture of Cylindricine A and B. nih.govchemrxiv.orgntu.edu.sg

Future research must pivot towards a comprehensive biological evaluation. A promising, yet unconfirmed, hypothesis for its mechanism of action can be inferred from the related alkaloid, fasicularin (B1248361). Studies on fasicularin suggest that it functions as a DNA alkylating agent. nih.govresearchgate.net This activity is attributed to the formation of an electrophilic aziridinium (B1262131) ion, which is analogous to the intermediate proposed for the interconversion of Cylindricine A and B. nih.govscholaris.ca This reactive intermediate can then be attacked by nucleophilic sites on DNA, such as the N(7) of guanine (B1146940), leading to DNA damage. nih.gov

Given the structural similarity, it is plausible that this compound or its derivatives could act via a similar DNA-damaging mechanism. Future investigations should include:

In vitro DNA binding and alkylation assays to determine if this compound can directly interact with and modify DNA.

Cell-based assays using DNA repair-deficient cell lines to probe for a DNA-damaging mechanism of action. nih.gov

Affinity-based proteomics and chemoproteomics to identify potential protein binding partners and molecular targets within the cell.

Elucidating these fundamental biological interactions is a critical step toward understanding the therapeutic potential of this compound.

Rational Design and Targeted Synthesis of Bioactive Analogues with Enhanced Potency

The development of synthetic routes that provide access to the broader cylindricine family is a key enabler for the rational design of new bioactive analogues. chemrxiv.orgresearchgate.net The synthesis of various cylindricines (A-K) and their diastereomers provides a natural library of compounds to establish initial structure-activity relationships (SAR). nih.govscholaris.ca For example, many syntheses of this compound are achieved by the simple acetylation of Cylindricine C, demonstrating how modifications at the C-13 substituent can be readily achieved. ntu.edu.sgarabjchem.org

Future efforts in rational design should focus on systematically modifying key positions of the this compound scaffold, including:

The C-2 side chain: The natural cylindricines feature either a hexyl or butyl chain. nih.gov Synthesizing analogues with varying chain lengths, degrees of unsaturation, or terminal functional groups could significantly impact bioactivity.

The C-13 substituent: This position shows natural variation (e.g., -OH in C, -OAc in E, -SCN in F), indicating its importance. chemrxiv.org A wider array of ester, ether, and other functional groups could be explored to optimize potency and selectivity.

The tricyclic core: While more synthetically challenging, modifications to the core ring structure, such as those seen in the related lepadiformine (B1252025) alkaloids (which have a trans-fused ring system), could lead to novel biological profiles. bris.ac.uk

These targeted synthetic efforts, guided by the results from molecular target elucidation studies, will be essential for transforming this compound from a natural product curiosity into a lead compound for drug discovery. nih.govresearchgate.net

Exploration of Further Biological Applications in Pre-clinical Models

The preclinical evaluation of this compound itself is currently lacking. However, related alkaloids from the same structural family have shown promising, albeit modest, biological activities in various models. These findings provide a roadmap for the future preclinical investigation of this compound and its newly synthesized analogues.

Cytotoxicity: A mixture of Cylindricine A and B demonstrated cytotoxicity in a brine shrimp assay. scholaris.ca The related alkaloid fasicularin was found to be cytotoxic to Vero cells, while lepadiformine A showed moderate cytotoxicity against nasopharynx (KB) and non-small-cell lung carcinoma (NSCLC-N6) cell lines. nih.govscholaris.ca This suggests that this compound should be screened against a broad panel of human cancer cell lines to identify potential anticancer activity. arabjchem.orgmdpi.com

Antimicrobial and Antiprotozoal Activity: Fasicularin has shown activity against a DNA repair-deficient strain of yeast. nih.gov Other marine alkaloids have demonstrated potent antiprotozoal activity. lshtm.ac.uk Given these precedents, this compound should be evaluated for its potential as an antifungal, antibacterial, or antiprotozoal agent.

Other Potential Applications: Lepadiformine A was reported to have antiarrhythmic properties. scholaris.ca This hints at potential cardiovascular applications. The broad screening of this compound in various disease models, including inflammatory and neurological models, could uncover novel therapeutic uses. mdpi.com

Systematic preclinical testing is essential to translate the synthetic achievements into tangible therapeutic potential.

Strategies for Scalable Production of this compound and its Derivatives

The transition from a laboratory-scale total synthesis to a robust, scalable production process is a major hurdle for many complex natural products. researchgate.netnih.gov Currently, the syntheses of this compound are complex, multi-step procedures not yet optimized for large-scale manufacturing. biosynth.com The isolation from its natural marine source, the tunicate Clavelina cylindrica, is also not a viable option for large quantities due to low abundance and the challenges of marine harvesting. nih.govnih.gov

Future strategies for scalable production must address several key challenges:

Process Optimization: Current synthetic routes need to be optimized for scale. This involves replacing costly or hazardous reagents, minimizing chromatographic purifications, and developing telescoped or one-pot reaction sequences. researchgate.net

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages for safety, consistency, and throughput, especially for reactions that are difficult to control in large batches.

Biocatalysis: Exploring enzymatic reactions for key stereoselective steps could offer a greener and more efficient alternative to traditional chemical reagents, potentially simplifying the synthesis and improving yields. nih.gov

Supply Chain Management: For any large-scale synthesis, securing a reliable and cost-effective supply of starting materials is crucial. biosynth.com

Ultimately, the ability to produce this compound and its most promising derivatives on a multi-gram scale is a prerequisite for advanced preclinical and potential clinical development. acs.orgresearchgate.netappliedcatalysts.compatsnap.com The recent focus on creating more concise and efficient total syntheses is the foundational first step in this direction. mdpi.com

Q & A

Q. What are the recommended strategies for ensuring reproducibility in this compound synthesis protocols?

- Answer: Document reaction parameters (e.g., inert atmosphere, moisture levels) and provide raw spectral data in supplementary materials. Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and share synthetic intermediates for peer validation. Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.